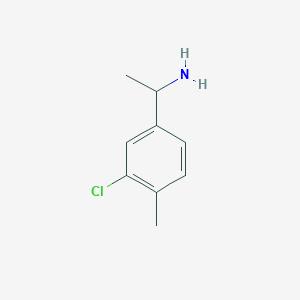![molecular formula C25H21FN2O4 B2777915 Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate CAS No. 317833-42-4](/img/structure/B2777915.png)
Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of “Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate” is C25H21FN2O4 and its molecular weight is 432.451.Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, Methyl 4-fluorobenzoate, are as follows: It has a molecular weight of 154.14, a refractive index of n20/D 1.494 (lit.), a boiling point of 90-92 °C/20 mmHg (lit.), and a density of 1.192 g/mL at 25 °C (lit.) .科学的研究の応用
Structural Characteristics and Synthetic Methodologies
Mesomeric Betaines : A study on a propeller-shaped mesomeric betaine, which includes quinoxaline derivatives, discusses the structural configurations and charge distributions influenced by their conjugated systems. These structural insights can be crucial for understanding the electronic properties and reactivity of similar compounds like Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate in various scientific applications (Schmidt et al., 2019).
Antibacterial Activities : Research on methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives highlights the synthesis and evaluation of antibacterial properties. This indicates potential research applications in developing antimicrobial agents from quinoxaline derivatives (Murthy et al., 2011).
Reactions of Quinoxaline Derivatives : A study exploring the synthesis and reactions of various quinoxaline derivatives provides insights into the chemical reactivity and potential modifications of such compounds, which could be relevant for the synthesis and application of this compound in research contexts (Badr et al., 1984).
Potential Applications
Material Science and Liquid Crystals : The design and synthesis of chiral benzoates and fluorobenzoates with direct SmCA*-Iso phase transition, which involve quinoxaline structures, suggest applications in the development of liquid crystal materials. This area of research may benefit from the unique properties of quinoxaline derivatives for creating advanced materials with specific optical and electronic characteristics (Milewska et al., 2015).
Anticancer Activity : Silver(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups have been synthesized and evaluated for their anticancer activity. This suggests that quinoxaline derivatives, by extension, could play a role in medicinal chemistry research focused on the development of novel anticancer agents (Luo et al., 2021).
作用機序
Safety and Hazards
For Methyl 4-fluorobenzoate, the safety information includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-16-23(29)27(15-17-7-9-19(10-8-17)25(31)32-2)21-5-3-4-6-22(21)28(16)24(30)18-11-13-20(26)14-12-18/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQOURTEVLBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Ethyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2777832.png)
![1-[(2,5-Dimethylfuran-3-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2777834.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2777837.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2777840.png)

![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)

![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)

![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)


